molecular formula C17H18N2O3S2 B4489760 4-(METHYLSULFANYL)-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZENE-1-SULFONAMIDE

4-(METHYLSULFANYL)-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZENE-1-SULFONAMIDE

Cat. No.: B4489760
M. Wt: 362.5 g/mol
InChI Key: LMEWYNXCCPOMLP-UHFFFAOYSA-N
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Description

4-(METHYLSULFANYL)-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of a sulfonamide group, a pyrrolidinone moiety, and a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(METHYLSULFANYL)-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the sulfonation of a benzene derivative followed by the introduction of the pyrrolidinone group through nucleophilic substitution. The methylsulfanyl group can be introduced via thiolation reactions using reagents such as methylthiol or dimethyl disulfide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(METHYLSULFANYL)-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

4-(METHYLSULFANYL)-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(METHYLSULFANYL)-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyrrolidinone moiety may enhance binding affinity. The methylsulfanyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE
  • N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZENE-1-SULFONAMIDE
  • 4-(METHYLSULFANYL)-N-PHENYLBENZENE-1-SULFONAMIDE

Uniqueness

4-(METHYLSULFANYL)-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonamide and pyrrolidinone groups allows for versatile interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-methylsulfanyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-23-15-7-9-16(10-8-15)24(21,22)18-13-4-2-5-14(12-13)19-11-3-6-17(19)20/h2,4-5,7-10,12,18H,3,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEWYNXCCPOMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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